

Quantitative Pharmacokinetic and Efficacy Data

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Compound Focus: Gimatecan

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The table below summarizes the key quantitative data available for **gimatecan**.

Parameter	Reported Value	Context / Conditions
Apparent Plasma Half-life (Mean ± SD)	77 ± 37 hours [1]	Patients with advanced solid tumors, following oral weekly dosing.
Plasma Lactone Form	Almost 100% [1]	Exists in plasma almost entirely as the pharmacologically active intact lactone.
Mean Peak Plasma Concentration (C _{trough})	15 ± 18 ng/mL [1]	Measured 7 days after dosing at the Maximum Tolerated Dose (MTD).
IC ₅₀ (ESCC cell lines)	4.9 nM to 39.6 nM [2]	<i>In vitro</i> anti-proliferation activity against esophageal squamous cell carcinoma.
IC ₅₀ (Irinotecan in ESCC)	8.1 μM to 37.7 μM [2]	Provided for comparison, showing gimatecan's significantly higher potency.
In Vivo Efficacy (TGI in PDX models)	81% to 136% [2]	Tumor Growth Inhibition in various patient-derived xenograft models of esophageal cancer.

Experimental Protocols from Key Studies

The data in the table above was generated using the following standardized experimental methods.

Phase I Clinical Trial: Pharmacokinetics and Dose Finding [1]

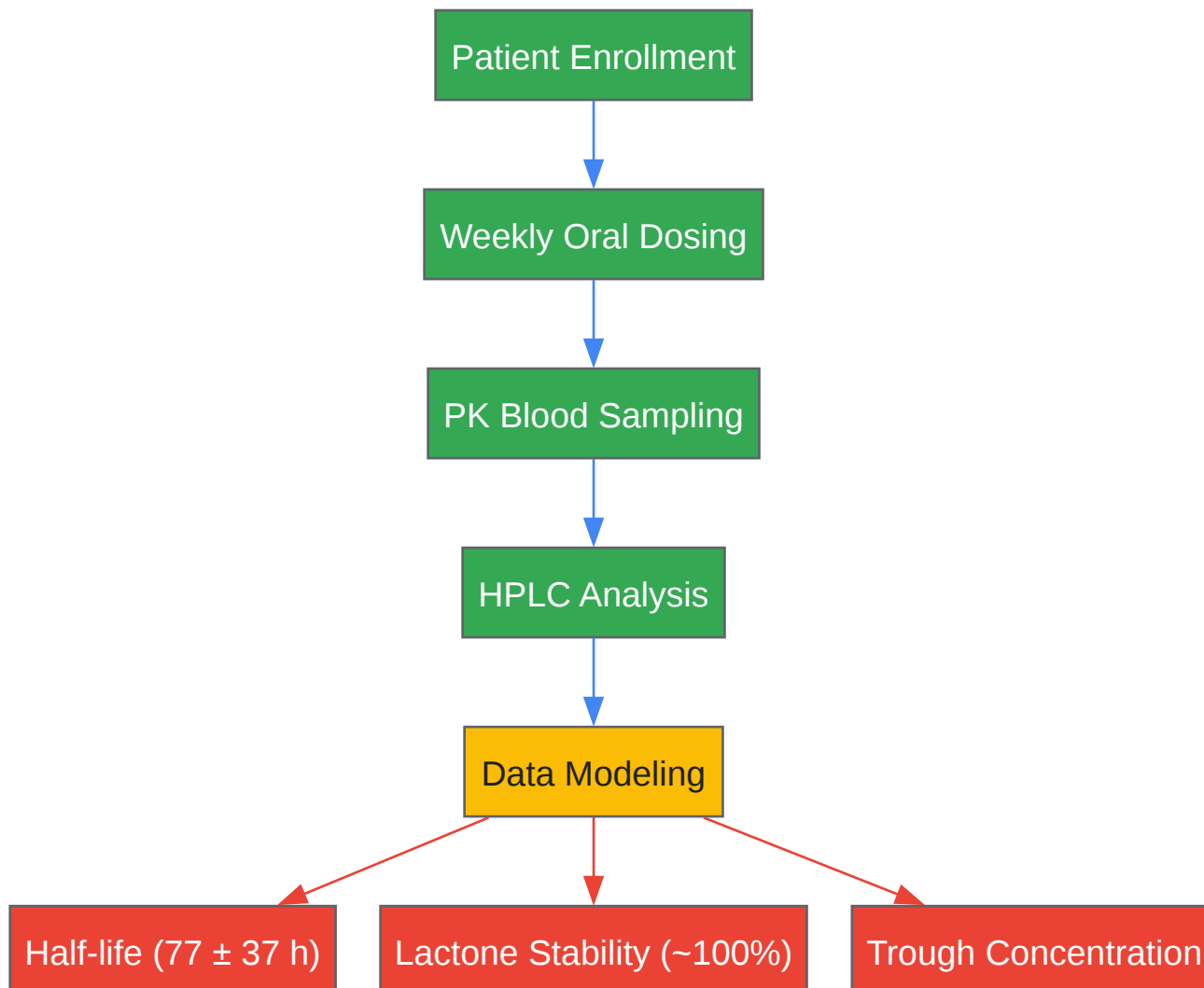
- **Study Population:** Adult patients with advanced solid tumors, good performance status, and adequate organ function.
- **Drug Administration:** **Gimatecan** was administered **orally once per week for 3 weeks, followed by one week of rest** (one cycle). The study used a classic "3 + 3" design to escalate doses and determine the Maximum Tolerated Dose (MTD).
- **Pharmacokinetic Sampling:** Blood plasma samples were collected from patients during the first 28-day cycle. The specific timing of sample collection after each dose is detailed in the original publication.
- **Bioanalytical Method:** The concentrations of **gimatecan** in its **intact lactone form** and total drug (lactone + carboxylate) were measured in plasma using a validated **high-performance liquid chromatography (HPLC)** method coupled with fluorescence detection.

Preclinical Studies: In-vitro Anti-proliferation and Mechanism [2] [3]

- **Cell Lines:** Human cancer cell lines (e.g., ESCC lines EC-109, KYSE450; Gastric cancer lines SNU-1, HGC27).
- **Cell Viability Assay (IC₅₀ Determination):** Cells were seeded in 96-well plates and treated with a range of concentrations of **gimatecan** or a comparator (e.g., irinotecan) for 48-72 hours. Cell viability was quantified using a **Cell Counting Kit-8 (CCK-8)**, which measures metabolic activity. The IC₅₀ (half-maximal inhibitory concentration) was calculated from the dose-response curves.
- **Apoptosis Assay:** Apoptosis (programmed cell death) was measured by staining cells with **PE-annexin V and 7-AAD (7-amino-actinomycin D)**, followed by analysis using **flow cytometry** [3] [4].

The following diagram illustrates the workflow of the phase I clinical trial that established the foundational pharmacokinetic data for **gimatecan**.

Phase I Clinical Trial Workflow for Gimitecan



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*Phase I clinical trial workflow and key PK findings for **gimatecan**.*

Summary of Key Findings and Data Gaps

- **Half-life and Stability:** **Gimatecan** has a **very long half-life**, supporting a convenient once-weekly oral dosing schedule [1]. Its stability in the active lactone form overcomes a major limitation of earlier camptothecins [5] [1] [6].
- **High Potency:** Preclinical studies consistently show **gimatecan** is significantly more potent than irinotecan, with activity in the **nanomolar range** [2] [3].

- **Data Gap on Tissue Distribution:** The search results do not contain specific data on **gimatecan**'s distribution into various tissues or tumors in humans or animal models. The available in-vivo data focuses on overall tumor growth inhibition (TGI) in xenograft models without detailing drug concentration in tissues [2] [3].

How to Proceed with Tissue Distribution Data

Since the core information on tissue distribution is not available in the current search results, you can:

- **Consult Specialized Databases:** Search for more specific preclinical or imaging studies on **gimatecan** using platforms like PubMed, focusing on search terms such as "**gimatecan** biodistribution" or "**gimatecan** pharmacokinetics in xenografts."
- **Explore Drug Filings:** Regulatory documents from the European Medicines Agency (EMA) or the manufacturer's clinical trial registrations may contain more detailed preclinical pharmacokinetic data.

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